2'-Fluoro[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H8FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a nitrile group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base in an organic solvent. For example, 2-fluorobiphenyl can be synthesized by coupling 2-fluorophenylboronic acid with a suitable aryl halide under these conditions .
Industrial Production Methods
Industrial production of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines .
Wissenschaftliche Forschungsanwendungen
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobiphenyl: A simpler derivative with only a fluorine substitution.
3-Cyanobiphenyl: A derivative with a nitrile group but no fluorine substitution.
2’-Fluoro-4-bromobiphenyl: A derivative with both fluorine and bromine substitutions
Uniqueness
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and stability, while the nitrile group provides a site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H8FN |
---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H |
InChI-Schlüssel |
JBIDTIWYCXZEKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.